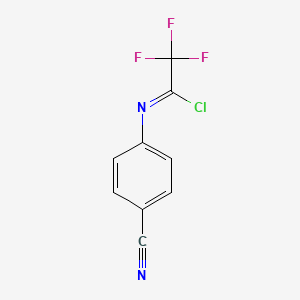
N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is an organic compound characterized by the presence of a cyanophenyl group and a trifluoroethanecarbonimidoyl chloride moiety
准备方法
The synthesis of N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride typically involves the reaction of 4-cyanophenylamine with trifluoroacetic anhydride and subsequent chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their activity or function .
相似化合物的比较
N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride can be compared with similar compounds such as:
N-(4-cyanophenyl)thioureas: These compounds have similar structural features but differ in their reactivity and applications.
N-phenyl-1,2,4-triazoloquinoxaline derivatives: These compounds share some structural similarities but have different biological activities and uses.
2,6-dinitro-4-cyano-azidobenzene: This compound has a similar cyanophenyl group but differs in its energetic properties and applications.
The uniqueness of this compound lies in its trifluoroethanecarbonimidoyl chloride moiety, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C9H4ClF3N2 |
|---|---|
分子量 |
232.59 g/mol |
IUPAC 名称 |
N-(4-cyanophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H4ClF3N2/c10-8(9(11,12)13)15-7-3-1-6(5-14)2-4-7/h1-4H |
InChI 键 |
IGYBENMMHHHAGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)N=C(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
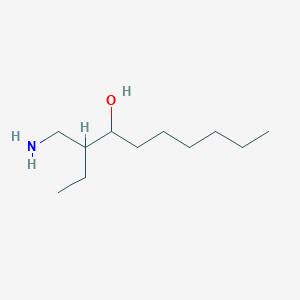
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)
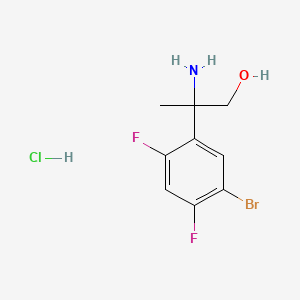

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)
![5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)


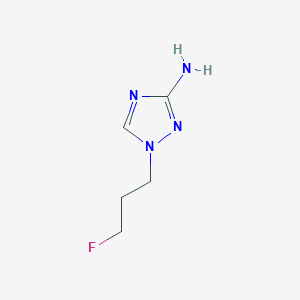

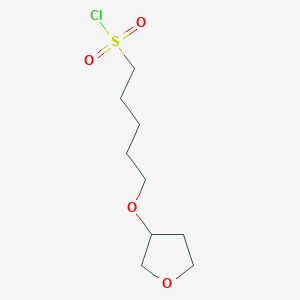
![7-Chlorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B13641945.png)
